molecular formula C17H11N3O B11846668 Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo- CAS No. 66917-21-3

Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-

Cat. No.: B11846668
CAS No.: 66917-21-3
M. Wt: 273.29 g/mol
InChI Key: GLDCYEBNVNILHJ-UHFFFAOYSA-N
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Description

7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile is a complex organic compound that belongs to the class of indolizinoquinolines This compound is characterized by its unique structure, which includes a fused indole and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, which facilitates a cascade intermolecular nucleophilic substitution and intramolecular cyclization . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It may be used in the development of new materials with specific properties, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-8-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties.

Properties

CAS No.

66917-21-3

Molecular Formula

C17H11N3O

Molecular Weight

273.29 g/mol

IUPAC Name

7-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-8-carbonitrile

InChI

InChI=1S/C17H11N3O/c1-10-6-15-16-12(9-20(15)17(21)13(10)8-18)7-11-4-2-3-5-14(11)19-16/h2-7H,9H2,1H3

InChI Key

GLDCYEBNVNILHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C#N

Origin of Product

United States

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